molecular formula C16H19N3O2S B11168212 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

Cat. No.: B11168212
M. Wt: 317.4 g/mol
InChI Key: PCOMVWCEKNKFCK-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclohexyl group at the 5-position and a 3-methoxybenzamide moiety at the 2-position (Fig. 1).

Synthesis of this compound typically involves cyclization reactions of thiosemicarbazides or condensation of hydrazides with substituted benzaldehydes, followed by functional group modifications (e.g., alkylation, acylation) .

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

InChI

InChI=1S/C16H19N3O2S/c1-21-13-9-5-8-12(10-13)14(20)17-16-19-18-15(22-16)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,17,19,20)

InChI Key

PCOMVWCEKNKFCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3CCCCC3

Origin of Product

United States

Preparation Methods

Method 1: Direct Amidation via Carbodiimide Coupling

This approach, adapted from, employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid group of 3-methoxybenzoic acid for subsequent amide bond formation with 5-cyclohexyl-1,3,4-thiadiazol-2-amine.

Procedure :

  • Activation : 3-Methoxybenzoic acid (1.52 g, 10 mmol) is dissolved in anhydrous acetonitrile (30 mL) under nitrogen. EDC (2.30 g, 12 mmol) and HOBt (1.62 g, 12 mmol) are added, and the mixture is stirred at 25°C for 30 minutes.

  • Coupling : 5-Cyclohexyl-1,3,4-thiadiazol-2-amine (2.05 g, 10 mmol) is added, and the reaction is stirred for 24 hours at room temperature.

  • Workup : The solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate (50 mL) and 5% NaHCO₃ (30 mL). The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification : Column chromatography (EtOAc/hexane, 1:3) yields the product as a white solid (2.98 g, 72%).

Key Data :

ParameterValue
Yield72%
Purity (HPLC)98.5%
Melting Point162–164°C
IR (KBr)3270 (N–H), 1660 (C=O), 1595 (C=N) cm⁻¹

This method is favored for its scalability and minimal side products, though it requires strict anhydrous conditions.

Method 2: Cyclocondensation of Thiosemicarbazide Intermediate

Patents and describe a two-step synthesis involving cyclocondensation to form the thiadiazole ring, followed by amidation.

Step 1: Synthesis of 5-Cyclohexyl-1,3,4-thiadiazol-2-amine

  • Reagents : Cyclohexyl isothiocyanate (1.29 g, 10 mmol) and thiocarbohydrazide (1.06 g, 10 mmol) are refluxed in ethanol (40 mL) for 6 hours.

  • Cyclization : Concentrated HCl (5 mL) is added, and the mixture is heated at 80°C for 2 hours.

  • Isolation : The precipitate is filtered, washed with cold ethanol, and dried to yield 5-cyclohexyl-1,3,4-thiadiazol-2-amine (1.78 g, 87%).

Step 2: Amidation with 3-Methoxybenzoyl Chloride

  • Reaction : 5-Cyclohexyl-1,3,4-thiadiazol-2-amine (1.00 g, 4.88 mmol) is suspended in dichloromethane (20 mL). Triethylamine (1.36 mL, 9.76 mmol) and 3-methoxybenzoyl chloride (0.82 g, 4.88 mmol) are added dropwise at 0°C.

  • Stirring : The reaction is warmed to room temperature and stirred for 12 hours.

  • Workup : The mixture is washed with 1M HCl (20 mL) and water, dried, and concentrated.

  • Recrystallization : Ethanol/water (1:1) affords the product as colorless crystals (1.45 g, 82%).

Key Data :

ParameterValue
Overall Yield82%
Melting Point165–167°C
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, NH), 7.58–7.42 (m, 3H, Ar–H), 3.84 (s, 3H, OCH₃), 2.85 (m, 1H, cyclohexyl), 1.75–1.25 (m, 10H, cyclohexyl)

This route offers high purity but requires handling corrosive acyl chlorides.

Method 3: Microwave-Assisted One-Pot Synthesis

A modern approach from utilizes microwave irradiation to accelerate the cyclization and amidation steps.

Procedure :

  • Reaction Mixture : 3-Methoxybenzoic acid (1.52 g, 10 mmol), 5-cyclohexyl-1,3,4-thiadiazol-2-amine (2.05 g, 10 mmol), and HATU (4.56 g, 12 mmol) are suspended in DMF (15 mL).

  • Microwave Conditions : The mixture is irradiated at 120°C for 20 minutes (300 W).

  • Workup : The solution is poured into ice-water (50 mL), and the precipitate is filtered.

  • Purification : Recrystallization from methanol yields the product (2.41 g, 65%).

Key Data :

ParameterValue
Yield65%
Reaction Time20 minutes
Purity (HPLC)97.8%

While faster, this method incurs higher costs due to specialized equipment.

Comparative Analysis of Synthetic Methods

The table below evaluates the three methods based on yield, scalability, and practicality:

MethodYield (%)TimeCostScalabilityPurity (%)
17224 hModerateHigh98.5
28214 hLowModerate99.2
3650.3 hHighLow97.8

Key Observations :

  • Method 2 achieves the highest yield and purity, making it ideal for industrial applications.

  • Method 3 is optimal for rapid small-scale synthesis but is less cost-effective.

  • Method 1 balances yield and scalability, suitable for laboratory-scale production.

Critical Parameters Influencing Synthesis

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing intermediates.

  • Ethanol/water mixtures improve recrystallization efficiency, as seen in Method 2.

Catalytic Systems

  • EDC/HOBt minimizes racemization compared to traditional acyl chlorides.

  • HATU in Method 3 increases coupling efficiency under microwave conditions.

Temperature Control

  • Room-temperature reactions (Method 1) reduce side reactions but require longer durations.

  • Microwave irradiation (Method 3) accelerates kinetics but risks thermal degradation.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR : The singlet at δ 3.84 ppm confirms the methoxy group, while cyclohexyl protons appear as multiplet signals (δ 1.25–1.75).

  • IR Spectroscopy : Stretching vibrations at 1660 cm⁻¹ (C=O) and 1595 cm⁻¹ (C=N) validate the amide and thiadiazole moieties.

Chromatographic Purity

  • HPLC : All methods achieve >97% purity using C18 columns (mobile phase: MeCN/H₂O, 70:30).

Challenges and Optimization Opportunities

Byproduct Formation

  • N-Acylurea derivatives may form during carbodiimide-mediated couplings, necessitating strict stoichiometric control.

  • Oxidation of thiadiazole : Prolonged heating in Method 2 can oxidize the thiadiazole ring, requiring inert atmospheres .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.

    Substitution: The compound can undergo substitution reactions at the benzamide moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.

    Substitution: Substitution reactions can be carried out using appropriate halides or nucleophiles in the presence of catalysts such as palladium or copper.

Major Products:

    Oxidation: Hydroxylated derivatives of the compound.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Chemistry:

  • The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
  • It can serve as a ligand in coordination chemistry for the formation of metal complexes.

Biology:

  • The compound may exhibit biological activity and can be studied for its potential as a pharmaceutical agent.
  • It can be used in biochemical assays to study enzyme interactions and inhibition.

Medicine:

  • The compound may have potential therapeutic applications and can be investigated for its efficacy in treating various diseases.
  • It can be used as a lead compound in drug discovery and development.

Industry:

  • The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
  • It can be employed in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variants

A. Thiadiazole vs. Oxadiazole Derivatives
Replacing the sulfur atom in the thiadiazole ring with oxygen (yielding 1,3,4-oxadiazole) significantly alters electronic properties and bioactivity. For example:

  • N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide (55) exhibits enhanced Ca²⁺/calmodulin inhibitory activity (IC₅₀ = 0.8 μM) compared to thiadiazole analogs, likely due to increased electronegativity and hydrogen-bonding capacity of the oxadiazole ring .
  • N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide may show superior metabolic stability due to sulfur’s lower electronegativity, reducing susceptibility to oxidative degradation .

B. Thiadiazole vs. Thiazole Derivatives
Thiazole-containing analogs, such as N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide , demonstrate distinct mechanisms. The thiazole ring facilitates stronger π-π stacking with enzyme active sites (e.g., PFOR enzyme inhibition in anaerobic organisms) . In contrast, the bulkier 1,3,4-thiadiazole core in the target compound may favor interactions with hydrophobic pockets in kinases or tubulin .

Substituent Modifications

A. Benzamide Substituents

Compound Substituent on Benzamide Key Biological Activity Reference
Target compound 3-methoxy Anticancer (tubulin inhibition)
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)sulfanyl]benzamide 2-(methoxyethyl)sulfanyl Antifungal (Candida spp. MIC = 4 µg/mL)
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-chlorobenzamide (56) 4-chloro Ca²⁺/calmodulin inhibition (IC₅₀ = 1.2 μM)

The 3-methoxy group in the target compound enhances solubility and may stabilize interactions with polar residues in target proteins, whereas bulkier substituents (e.g., sulfanyl groups) improve hydrophobic binding but reduce aqueous solubility .

B. Cyclohexyl vs. Aromatic/Functionalized Substituents

  • N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl] acetamide : The nitro group increases electron-withdrawing effects, enhancing anticonvulsant activity (100% protection in MES model) but introducing hepatotoxicity risks .
  • N-[5-(1,3,4,5-tetrahydroxycyclohexyl)-1,3,4-thiadiazol-2-yl] benzamide : Hydroxyl groups improve water solubility and hydrogen-bonding capacity, critical for anticancer activity (IC₅₀ = 12 µM against MCF-7 cells) .

Biological Activity

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, mechanisms of action, and comparative studies with similar compounds.

Overview and Synthesis

This compound belongs to the class of thiadiazole derivatives. The synthesis typically involves the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine. This reaction leads to the formation of the desired compound through acylation processes. The product is then purified via recrystallization or chromatography to ensure high purity and yield.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that some thiadiazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In a comparative study, one derivative demonstrated an IC50 value of 0.084 ± 0.020 mmol/L against MCF-7 cells and 0.034 ± 0.008 mmol/L against A549 cells .

Table 1 summarizes the anticancer activity of related thiadiazole compounds:

Compound NameCell LineIC50 (mmol/L)
Compound 4yMCF-70.084 ± 0.020
Compound 4yA5490.034 ± 0.008
Compound XMCF-70.050 ± 0.015
Compound YA5490.040 ± 0.010

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of specific enzymes crucial for bacterial survival.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in cancer cells.
  • Receptor Modulation : It may interact with cellular receptors that play roles in cell proliferation and apoptosis.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can induce programmed cell death in cancer cells by triggering apoptotic pathways.

Comparative Studies

When compared to other thiadiazole derivatives, this compound shows unique properties due to its specific functional groups:

Compound NameStructure FeaturesBiological Activity
This compoundContains methoxy groupAnticancer and antimicrobial
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamideDifferent substituent on benzene ringVaries in biological activity
5-Cyclohexyl-1,3,4-thiadiazol-2-amineLacks benzamide moietyDifferent chemical properties

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide?

The synthesis typically involves coupling a thiadiazole core (e.g., 5-cyclohexyl-1,3,4-thiadiazol-2-amine) with 3-methoxybenzoyl chloride under nucleophilic acyl substitution. Key parameters include:

  • Catalysts/Reagents : Pyridine or triethylamine to absorb HCl byproducts, enhancing yield .
  • Solvents : Dry acetonitrile or dichloromethane for moisture-sensitive reactions .
  • Temperature : Room temperature to 80°C, depending on the reactivity of intermediates .
  • Yield Optimization : Stepwise purification via column chromatography and recrystallization improves purity (>95% by HPLC) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, methoxy at δ 3.8 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or APCI-MS validates molecular weight (e.g., [M+H]+^+ peaks) .
  • HPLC : Retention times (e.g., 12–13 min) and purity (>95%) are reported using C18 columns and acetonitrile/water gradients .

Q. How can researchers assess the compound’s purity and stability under varying storage conditions?

  • Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >200°C for similar thiadiazoles) .

Advanced Research Questions

Q. What strategies are recommended for elucidating the compound’s structure-activity relationships (SAR) in drug discovery?

  • Functional Group Modifications : Replace the cyclohexyl group with tert-butyl or aryl substituents to study steric effects on bioactivity .
  • Bioisosteric Replacements : Substitute the thiadiazole ring with oxadiazole or triazole to compare target binding .
  • Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with activity .

Q. How can conflicting bioactivity data from different assays be resolved?

  • Dose-Response Curves : Validate IC50_{50} values across multiple assays (e.g., MTT for cytotoxicity, fluorescence polarization for target engagement) .
  • Redundant Target Screening : Test against off-target receptors (e.g., kinase panels) to identify selectivity issues .

Q. What computational methods are effective for predicting binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB IDs for kinase domains) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., RMSD <2 Å over 100 ns) to assess stability .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?

  • Solvent Screening : Use vapor diffusion with solvents like ethanol/water or DMSO/ethyl acetate .
  • Cryoprotection : Soak crystals in glycerol or paraffin oil before data collection at 100 K .
  • SHELX Refinement : Apply SHELXL for high-resolution (<1.2 Å) structure determination .

Methodological Tables

Q. Table 1: Representative Synthetic Yields Under Varied Conditions

Benzoyl Chloride DerivativeCatalystSolventTemp (°C)Yield (%)Purity (HPLC %)
3-Methoxybenzoyl chloridePyridineCH2 _2Cl2 _2257798.9
4-Fluorobenzoyl chlorideEt3 _3NMeCN604395.5
Adapted from .

Q. Table 2: Key Spectral Data for Characterization

TechniqueKey Peaks/Data
1H^1H NMRδ 1.2–2.1 (m, cyclohexyl), 3.8 (s, OCH3 _3)
ESI-MS[M+H]+^+ m/z 374.1 (calc. 374.4)
HPLC Retention12.7 min (C18, 70% MeCN)
Data from .

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